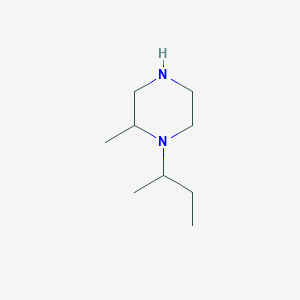

1-(Butan-2-yl)-2-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Butan-2-yl)-2-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Butan-2-yl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpiperazine with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-methylpiperazine and butan-2-yl halide (e.g., butan-2-yl chloride or bromide).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Procedure: The base deprotonates the nitrogen atoms in 2-methylpiperazine, making them nucleophilic. The nucleophilic nitrogen then attacks the butan-2-yl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are used to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Butan-2-yl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any present functional groups.

Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, where they can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Drug Development

1-(Butan-2-yl)-2-methylpiperazine serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a pharmacophore in drug design, particularly in developing inhibitors for specific biological targets.

Case Study: Dual MAO-B/AChE Inhibitors

Recent studies have synthesized N-methyl-piperazine chalcones incorporating this compound, which exhibited dual inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These compounds showed promising results with IC50 values indicating effective inhibition, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .

2.1. Antifilarial Agents

Research has indicated that piperazine derivatives can exhibit antifilarial activity. A study synthesized compounds based on the piperazine scaffold that demonstrated significant macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The incorporation of this compound into these compounds enhanced their efficacy, providing a novel lead for further drug development aimed at treating filarial infections .

Synthetic Methodologies

The synthesis of this compound typically involves straightforward synthetic routes that allow for the modification of its structure to optimize biological activity.

| Synthetic Route | Description |

|---|---|

| N-Alkylation | The compound can be synthesized through N-alkylation of piperazine with butan-2-ol under acidic conditions, producing high yields of the desired product. |

| Functionalization | Further functionalization can be achieved by introducing various substituents on the piperazine ring to enhance selectivity and potency against specific biological targets. |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various studies have explored how modifications to the piperazine ring influence biological activity.

Key Findings:

- Substituents on the piperazine nitrogen can significantly impact binding affinity and selectivity towards target enzymes.

- The introduction of bulky groups at specific positions has been shown to enhance inhibitory potency against MAO-B and AChE, suggesting a tailored approach to drug design using this compound .

Wirkmechanismus

The mechanism of action of 1-(butan-2-yl)-2-methylpiperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The butan-2-yl and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-(Butan-2-yl)-2-methylpiperazine can be compared with other piperazine derivatives such as:

1-(Butan-2-yl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

2-Methylpiperazine: Lacks the butan-2-yl group, resulting in different physical and chemical properties.

1-(Butan-2-yl)-4-methylpiperazine: The methyl group is positioned differently, potentially altering its interactions with biological targets.

These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.

Biologische Aktivität

1-(Butan-2-yl)-2-methylpiperazine is a piperazine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's structure, featuring a butan-2-yl group and a methyl group on the piperazine ring, influences its interaction with various biological targets, including enzymes and receptors.

This compound can be synthesized through the alkylation of 2-methylpiperazine with butan-2-yl halides. The reaction typically involves:

- Starting Materials : 2-methylpiperazine and butan-2-yl halide (e.g., butan-2-yl chloride).

- Reaction Conditions : The synthesis is carried out in the presence of a base (sodium hydroxide or potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

This synthetic route allows for the introduction of the butan-2-yl group, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may interact with various molecular targets, influencing physiological processes such as neurotransmission and enzyme catalysis. Its structural features allow it to exhibit varying binding affinities depending on the target .

Inhibition of Acetylcholinesterase

Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. Virtual screening studies have shown that structurally similar compounds can bind effectively to both peripheral anionic and catalytic sites of AChE, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Neuropharmacological Effects

A study examined the effects of piperazine derivatives, including this compound, on neurotransmitter systems. Results indicated that these compounds could enhance cholinergic signaling by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts. This effect was associated with improved cognitive function in rodent models of Alzheimer's disease .

Case Study 2: Receptor Binding Studies

In vivo studies involving radiolabeled piperazine derivatives demonstrated their ability to bind selectively to serotonin receptors (5-HT1A). These studies revealed that this compound exhibited agonistic properties, which could be beneficial for developing treatments for mood disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(Butan-2-yl)piperazine | Lacks methyl group | Reduced reactivity compared to target |

| 2-Methylpiperazine | Lacks butan-2-yl group | Different pharmacological profile |

| 1-(Butan-2-yl)-4-methylpiperazine | Methyl positioned differently | Altered interactions with receptors |

These comparisons highlight how the specific arrangement of substituents affects biological activity and potential therapeutic uses .

Eigenschaften

IUPAC Name |

1-butan-2-yl-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQMHTLYWHHVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.